molecular formula C11H11N5 B10823124 Meiqx CAS No. 77550-04-0

Meiqx

Cat. No.: B10823124
CAS No.: 77550-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
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Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a heterocyclic aromatic amine. It is primarily formed during the high-temperature cooking of meat and fish. This compound is one of the most abundant heterocyclic aromatic amines found in cooked foods and is considered a potential human carcinogen due to its mutagenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

MeIQx can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. This reaction typically occurs at high temperatures, such as those used in cooking meat. The specific synthetic route for this compound involves the reaction of creatinine with amino acids and sugars under pyrolytic conditions .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The production involves controlled pyrolysis of creatinine and amino acids, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

MeIQx undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MeIQx has several scientific research applications, including:

Mechanism of Action

MeIQx exerts its effects primarily through the formation of DNA adducts. Upon ingestion, this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-MeIQx. This intermediate can undergo further activation by N-acetyltransferase to form reactive species that bind to DNA, leading to mutations and potential carcinogenesis . The molecular targets of this compound include guanine bases in DNA, where it forms adducts at the C8 position .

Comparison with Similar Compounds

MeIQx is part of a group of heterocyclic aromatic amines that includes:

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
  • 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (Dithis compound)
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Compared to these compounds, this compound is unique due to its higher abundance in cooked foods and its potent mutagenic properties. While all these compounds share similar pathways of formation and metabolic activation, this compound is particularly notable for its strong association with DNA adduct formation and carcinogenesis .

Biological Activity

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) primarily formed during the cooking of meat at high temperatures. It is recognized for its potent mutagenic and carcinogenic properties, making it a significant subject of research in toxicology and cancer studies. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenicity, metabolic activation pathways, and relevant case studies.

Mutagenicity and Carcinogenicity

This compound has been shown to induce mutations in various biological systems. For instance, it has been reported to cause SOS repair and mutations in bacterial models such as Salmonella typhimurium . The mutagenic potential of this compound is significantly enhanced in the presence of metabolic activation systems, indicating that its ultimate mutagenic form is derived from N-hydroxy derivatives .

Table 1: Summary of Mutagenic Effects of this compound

Test SystemResultReference
Salmonella typhimurium TA98Mutagenic (with S9)Nagao et al., 1983
PRB, SOS repair testPositiveNakamura et al., 1987
PRB, umu expressionPositiveShimada et al., 1989

This compound has also been associated with tumorigenesis in animal models. Studies have demonstrated that administration of this compound to mice resulted in the development of lung tumors, including adenomas and carcinomas . The incidence of these tumors was significantly higher in treated groups compared to controls, confirming the compound's carcinogenic potential .

Metabolic Activation

The metabolic activation of this compound primarily involves cytochrome P450 enzymes. Notably, CYP1A2 has been identified as a key enzyme responsible for converting this compound into its active forms . This N-hydroxylation process is critical for its mutagenic activity, as it leads to the formation of DNA adducts that can initiate carcinogenesis.

Table 2: Metabolic Pathways of this compound

EnzymeReaction TypeProduct
CYP1A2N-HydroxylationN-Hydroxy-MeIQx
NAT2O-AcetylationAcetylated DNA adducts

Research indicates that variations in metabolic enzymes can influence individual susceptibility to this compound-related cancers. For example, individuals with rapid NAT2 acetylator phenotypes exhibit higher levels of DNA adducts and increased cancer risk .

Case Studies

Several case studies have highlighted the biological effects of this compound on different organisms:

  • Lung Tumorigenesis in Mice : In a controlled study, mice treated with this compound developed lung proliferative lesions at significantly higher rates than untreated controls. The study noted distinct histological changes consistent with tumor development .
  • DNA Adduct Formation : Another study focused on the formation of DNA adducts in rat liver cells exposed to this compound. Results indicated a direct correlation between the levels of DNA adducts and mutagenesis, supporting the hypothesis that this compound's carcinogenic effects are mediated through DNA damage .
  • Human Exposure Studies : Epidemiological studies have linked dietary intake of HCAs like this compound with increased cancer risk in humans. Notably, individuals consuming well-done meats showed elevated urinary levels of this compound metabolites .

Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
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Molecular Weight

213.24 g/mol
Source PubChem
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Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
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CAS No.

77500-04-0
Record name MeIQx
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Record name 8-Methyl-IQX
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Record name MeIQx
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Record name MEIQX
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Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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